

Spectroscopic Data of Anhydrovinblastine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **anhydrovinblastine**, a key intermediate in the synthesis of the anticancer drug vinblastine. This document details available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines general experimental protocols for their acquisition, and presents visualizations of the analytical workflow and potential fragmentation pathways.

Introduction

Anhydrovinblastine is a crucial synthetic precursor to the vinca alkaloid vinblastine, a potent chemotherapeutic agent. Accurate characterization of anhydrovinblastine is paramount for ensuring the quality and purity of the final active pharmaceutical ingredient. Spectroscopic techniques such as NMR and MS are indispensable tools for the structural elucidation and verification of this complex molecule. This guide serves as a central repository for the known spectroscopic data and methodologies related to anhydrovinblastine.

Mass Spectrometry Data

Mass spectrometry is employed to determine the molecular weight of **anhydrovinblastine** and to gain insights into its structure through fragmentation analysis.

Molecular Formula: C₄₆H₅₆N₄O₈ Molecular Weight: 792.95 g/mol Monoisotopic Mass: 792.409812 u



Table 1: High-Resolution Mass Spectrometry Data for Anhydrovinblastine

| lon | Calculated m/z | Observed m/z | Method |
|--------------------|----------------|--------------|----------|
| [M+H] ⁺ | 793.4177 | 793.417 | ESI-QTOF |

Note: The observed m/z value is from the GNPS database. [1]

Experimental Protocol: Mass Spectrometry

A general procedure for acquiring ESI-MS data for a compound like **anhydrovinblastine** is as follows:

- Sample Preparation: A dilute solution of the anhydrovinblastine sample is prepared in a suitable solvent system, typically a mixture of acetonitrile and water with a small amount of formic acid to promote protonation. A typical concentration might be in the range of 1-10 μg/mL.
- Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
- Ionization: The sample solution is introduced into the ESI source at a constant flow rate. A
 high voltage is applied to the ESI needle, causing the nebulization of the solution into a fine
 spray of charged droplets.
- Desolvation: The charged droplets are passed through a heated capillary, where the solvent evaporates, leading to the formation of gas-phase protonated molecules ([M+H]+).
- Mass Analysis: The ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
- Data Acquisition: The detector records the abundance of each ion at a specific m/z, generating a mass spectrum. For MS/MS analysis, the [M+H]+ ion is selected in the first mass analyzer, fragmented by collision with an inert gas (e.g., argon or nitrogen) in a collision cell, and the resulting fragment ions are analyzed in the second mass analyzer.



NMR Spectroscopic Data

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of **anhydrovinblastine**.

Note on Data Availability: While the existence of ¹H and ¹³C NMR spectra for **anhydrovinblastine** is well-documented in the literature, a complete and publicly available tabulated dataset of chemical shifts and coupling constants is not readily found. A key reference mentioning the use of ¹H and ²H NMR for the characterization of **anhydrovinblastine** is the work by Boger et al. on the total synthesis of vinblastine. Researchers are advised to consult the supporting information of this publication for detailed spectral data.

Table 2: Representative ¹H NMR Data for **Anhydrovinblastine** (Placeholder)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|-------------------|-------------------------|--------------|------------------------------|
| Aromatic Protons | e.g., 7.5-6.5 | m | - |
| Olefinic Protons | e.g., 6.0-5.0 | m | - |
| Aliphatic Protons | e.g., 4.0-0.5 | m | - |

Table 3: Representative ¹³C NMR Data for **Anhydrovinblastine** (Placeholder)

| Carbon | Chemical Shift (ppm) |
|---------------------|----------------------|
| C=O (Ester, Amide) | e.g., 175-165 |
| Aromatic/Olefinic C | e.g., 160-100 |
| Aliphatic C | e.g., 80-10 |

Experimental Protocol: NMR Spectroscopy



The following is a general protocol for acquiring high-quality NMR spectra of **anhydrovinblastine**:

Sample Preparation:

- Weigh approximately 5-10 mg of the anhydrovinblastine sample for ¹H NMR and 20-50 mg for ¹³C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. If necessary, the solution can be filtered through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

Instrumentation:

- A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is crucial for a complex molecule like anhydrovinblastine.
- The instrument should be properly tuned and shimmed to ensure optimal magnetic field homogeneity.

Data Acquisition:

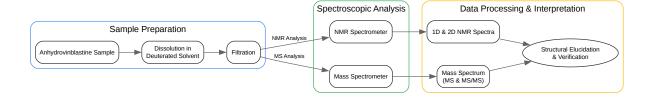
- ¹H NMR: A standard one-dimensional proton spectrum is acquired. Key parameters to set include the spectral width, number of scans, and relaxation delay.
- ¹³C NMR: A proton-decoupled ¹³C spectrum is typically acquired to obtain singlets for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.
- 2D NMR: For complete assignment of the ¹H and ¹³C signals, a suite of two-dimensional NMR experiments is highly recommended, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Visualizations



Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **anhydrovinblastine**.



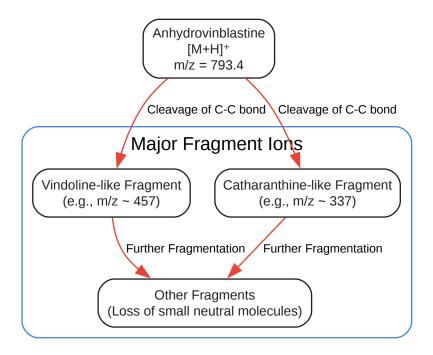
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General workflow for spectroscopic analysis.

Hypothetical Mass Spectrometry Fragmentation of Anhydrovinblastine

This diagram illustrates a plausible fragmentation pathway for the protonated **anhydrovinblastine** molecule in an MS/MS experiment. The fragmentation of the dimeric indole alkaloids often involves cleavage of the bond linking the two monomeric units.





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Hypothetical fragmentation of **anhydrovinblastine**.

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References

- 1. as.uky.edu [as.uky.edu]
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